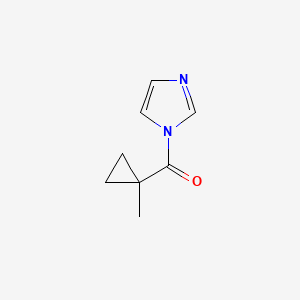
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone
Overview
Description
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is an organic compound that features a unique structure combining a cyclopropyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropylcarbonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the cyclopropylcarbonyl group.
Cyclopropylcarbonyl chloride: Contains the cyclopropylcarbonyl group but lacks the imidazole ring.
Imidazole: The parent compound without any substituents.
Uniqueness: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the cyclopropylcarbonyl group and the imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
134302-16-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.181 |
IUPAC Name |
imidazol-1-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7(11)10-5-4-9-6-10/h4-6H,2-3H2,1H3 |
InChI Key |
JYNAPIWQOHMXNB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(=O)N2C=CN=C2 |
Synonyms |
1H-Imidazole,1-[(1-methylcyclopropyl)carbonyl]-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














